molecular formula C4H11NO2 B554944 L-Threoninol CAS No. 3228-51-1

L-Threoninol

Cat. No.: B554944
CAS No.: 3228-51-1
M. Wt: 105.14 g/mol
InChI Key: MUVQIIBPDFTEKM-QWWZWVQMSA-N
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Description

L-Threoninol, also known as (2R,3R)-2-Amino-1,3-butanediol, is an amino alcohol commonly used in solution phase peptide synthesis .


Synthesis Analysis

This compound is synthesized from aspartate in bacteria such as Escherichia coli . A study demonstrated the template-directed synthesis of an acyclic XNA, acyclic this compound nucleic acid (L-aTNA), via chemical ligation mediated by N-cyanoimidazole .


Molecular Structure Analysis

The molecular formula of this compound is C4H11NO2 .


Chemical Reactions Analysis

This compound can be used as an artificial abasic nucleoside in the synthesis and modification of oligodeoxynucleotide. It can also be utilized to synthesize pyrene-L-threoninyl analogues . A study demonstrated the template-directed synthesis of an acyclic XNA, acyclic this compound nucleic acid (L-aTNA), via chemical ligation mediated by N-cyanoimidazole .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 105.14 g/mol . Its optical activity is [α]20/D −4.2°, c = 1% in H2O .

Scientific Research Applications

  • Solid-Phase Synthesis of Octreotide Analogs : L-Threoninol is used in the solid-phase synthesis of octreotide, an analogue of the hormone somatostatin, useful in therapeutics and imaging of somatostatin-positive tumors. A stepwise solid-phase synthetic protocol has been developed for octreotide using this compound (Edwards et al., 1994).

  • Microbial Fermentation for L-Threonine Production : this compound is a key target in metabolic engineering of Escherichia coli and Corynebacterium glutamicum for enhanced L-threonine production, which has applications in various industries (Dong et al., 2011).

  • Improved L-Threonine Production in E. coli : Strategies involving two-stage carbon distribution and cofactor generation in E. coli have been proposed to increase L-threonine production, highlighting the significance of this compound in the process (Liu et al., 2018).

  • Regulation of thrABC Operon for L-Threonine Synthesis : The thrABC operon plays a crucial role in L-threonine biosynthesis in E. coli. Understanding the expression ratio of genes in this operon provides insights into improving L-threonine production, where this compound is a key component (Hao et al., 2023).

  • Heteroduplexes of L-aTNA/RNA and SNA/RNA : this compound nucleic acid (L-aTNA) binds to RNA and DNA, which is significant in nucleic acid-based drugs, nanotechnology, biotechnology, and prebiotic chemistry research (Kamiya et al., 2020).

  • Hybridization Properties of L-aTNA : L-aTNA forms stable duplexes with DNA and RNA, demonstrating its importance in the study of artificial nucleic acids for potential applications in genetics and molecular biology (Murayama et al., 2015).

  • Recombinant Corynebacterium glutamicum for L-Threonine Production : This study focuses on genetic engineering of C. glutamicum for improved L-threonine production, highlighting the relevance of this compound in the process (Lv et al., 2012).

  • Enhanced Threonine Production by Pediococcus pentosaceus : this compound plays a role in the production of L-threonine in Pediococcus pentosaceus, a LAB identified as a potential threonine producer (Lim et al., 2019).

  • Biosynthesis and Regulation of L-Threonine : This review discusses the metabolic and regulatory networks responsible for L-threonine biosynthesis, where this compound is a significant component (Dong et al., 2012).

  • Effects of Threonine Supplementation in Broilers : Studies on L-threonine supplementation in broilers for growth, immunity, and intestinal health, implicating this compound's importance in animal nutrition (Chen et al., 2017).

Mechanism of Action

Target of Action

L-Threoninol, also known as (2R,3R)-2-Amino-1,3-butanediol, is an amino alcohol that is commonly used in solution phase peptide synthesis . It is a part of the class of organic compounds known as 1,2-aminoalcohols . These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom . The primary targets of this compound are single-stranded DNA and RNA . It forms surprisingly stable triplexes with complementary single-stranded homopurine DNA or RNA targets .

Mode of Action

The interaction of this compound with its targets results in the formation of stable triplex structures. These structures consist of two this compound strands and one DNA or RNA strand . This interaction is significantly faster and occurs in considerably higher yield than DNA ligation . The this compound triplexes are able to stop primer extension on a DNA template, showing the potential of this compound for antisense applications .

Biochemical Pathways

It is known that this compound can be used as an artificial abasic nucleoside in the synthesis and modification of oligodeoxynucleotide . It can also be utilized to synthesize pyrene-L-threoninyl analogues .

Pharmacokinetics

It is known that this compound is a small molecule with a molecular weight of 10514 . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of stable triplex structures with DNA and RNA . These triplex structures are significantly stronger than the corresponding DNA or RNA duplexes . This suggests that this compound could have potential applications in gene regulation and antisense therapies .

Action Environment

It is known that the ligation of an this compound fragment on an this compound template is significantly faster and occurs in considerably higher yield than dna ligation . This suggests that the action of this compound may be influenced by the presence of other this compound molecules in the environment .

Safety and Hazards

L-Threoninol may cause skin and eye irritation. In case of contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

The future directions of L-Threoninol research could involve its use in the synthesis of acyclic XNA, acyclic this compound nucleic acid (L-aTNA). This technique paves the way for a genetic system of the L-aTNA world .

Biochemical Analysis

Biochemical Properties

The role of L-Threoninol in biochemical reactions is significant. It interacts with various enzymes, proteins, and other biomolecules. For instance, in Escherichia coli, this compound is involved in the biosynthesis pathway of L-threonine . The study identified key nodes, enzymes, and biomarkers that may provide target sites for rational design through engineering the this compound producing strain .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and it can affect metabolic flux or metabolite levels. For instance, in Escherichia coli, this compound is involved in the biosynthesis pathway of L-threonine .

Properties

IUPAC Name

(2R,3R)-2-aminobutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVQIIBPDFTEKM-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186028
Record name L-Threoninol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108102-49-4, 3228-51-1
Record name rel-(2R,3R)-2-Amino-1,3-butanediol
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Record name L-Threoninol
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Record name L-Threoninol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01724
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Record name 3228-51-1
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Record name L-THREONINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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